2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine

FGFR inhibitor synthesis nucleophilic aromatic substitution medicinal chemistry intermediates

2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine (CAS 1453211-61-4, molecular formula C₁₃H₁₁ClF₂N₂O₃, molecular weight 316.69) is a synthetic pyrimidine derivative that serves as a privileged late-stage intermediate for constructing potent fibroblast growth factor receptor (FGFR) inhibitors. The compound features a 2-chloropyrimidine core linked via an ether bridge to a 2,6-difluoro-3,5-dimethoxybenzyl motif—a pharmacophoric fragment repeatedly demonstrated to confer FGFR4 selectivity when incorporated into 2-aminopyrimidine final compounds.

Molecular Formula C13H11ClF2N2O3
Molecular Weight 316.69 g/mol
Cat. No. B13348274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine
Molecular FormulaC13H11ClF2N2O3
Molecular Weight316.69 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)Cl)F)OC
InChIInChI=1S/C13H11ClF2N2O3/c1-19-9-3-10(20-2)12(16)8(11(9)15)6-21-7-4-17-13(14)18-5-7/h3-5H,6H2,1-2H3
InChIKeyMPEDHDUVHOZARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine – Procurement-Ready Chemical Profile for FGFR-Targeted Drug Discovery


2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine (CAS 1453211-61-4, molecular formula C₁₃H₁₁ClF₂N₂O₃, molecular weight 316.69) is a synthetic pyrimidine derivative that serves as a privileged late-stage intermediate for constructing potent fibroblast growth factor receptor (FGFR) inhibitors . The compound features a 2-chloropyrimidine core linked via an ether bridge to a 2,6-difluoro-3,5-dimethoxybenzyl motif—a pharmacophoric fragment repeatedly demonstrated to confer FGFR4 selectivity when incorporated into 2-aminopyrimidine final compounds [1][2]. Its primary documented role is as the key intermediate in the synthesis of ASP5878, an oral pan-FGFR inhibitor that reached advanced preclinical development, as well as numerous FGFR4-selective clinical candidates [3].

Why 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine Cannot Be Replaced by Generic Analogs


Generic substitution of 2-chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine with superficially similar benzyloxypyrimidine intermediates is not scientifically tenable because both the 2-chloro leaving group and the 2,6-difluoro-3,5-dimethoxy substitution pattern on the benzyl ring are independently essential for downstream synthetic utility and target selectivity [1]. The 2-chloro atom enables regioselective nucleophilic aromatic substitution (SNAr) with diverse amines to generate 2-aminopyrimidine final compounds—a transformation that cannot be replicated with 2-methyl, 2-methoxy, or unsubstituted pyrimidine analogs under comparable mild conditions [2]. Simultaneously, the 2,6-difluoro-3,5-dimethoxybenzyl motif has been shown in multiple independent studies to be a key determinant of FGFR4 selectivity over FGFR1/2/3, whereas analogs bearing unsubstituted benzyl, 2,6-dichloro, or 2,6-dimethyl substituents exhibit markedly altered selectivity profiles [3][4]. Replacing either structural feature would compromise the compound's documented ability to serve as a drop-in intermediate for FGFR4-selective and pan-FGFR inhibitor programs.

Quantitative Differentiation Evidence: 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine vs. Closest Analogs


SNAr Reactivity Advantage of the 2-Chloro Group vs. 2-Methyl or 2-Methoxy Pyrimidine Analogs

The 2-chloro substituent on the pyrimidine ring of the target compound is the essential leaving group for introducing diverse amine substituents via SNAr to generate 2-aminopyrimidine FGFR inhibitors. In the ASP5878 synthesis program at Astellas Pharma, the target compound (as a key intermediate) was reacted with 2-(4-amino-1H-pyrazol-1-yl)ethanol to install the pyrazole-ethanol side chain, yielding ASP5878 [1]. The 2-chloro group is quantitatively more reactive toward amine nucleophiles than 2-methyl or 2-methoxy analogs; while 2-chloropyrimidines undergo SNAr with primary amines at 80–120 °C in DMF within 2–6 hours, the corresponding 2-methylpyrimidines require transition-metal-catalyzed C–N coupling (Buchwald–Hartwig) under more forcing conditions (typically >120 °C, palladium catalyst, 12–24 hours), imposing a significant synthetic burden [2]. This reactivity difference directly translates to higher yields and shorter reaction sequences in FGFR inhibitor lead optimization campaigns.

FGFR inhibitor synthesis nucleophilic aromatic substitution medicinal chemistry intermediates

FGFR4 Selectivity Conferred by the 2,6-Difluoro-3,5-dimethoxybenzyl Fragment vs. Unsubstituted Benzyl Analogs

In a systematic SAR study of 2-aminopyrimidine FGFR4 inhibitors, compound 2n—which incorporates the 2,6-difluoro-3,5-dimethoxybenzyl motif identical to the target compound's benzyl fragment—inhibited FGFR4 enzymatic activity with an IC₅₀ of 2.6 nM while completely sparing FGFR1, FGFR2, and FGFR3 (IC₅₀ >10,000 nM for each paralog), representing a selectivity window of >3,800-fold [1]. In contrast, analogs bearing unsubstituted benzyl or mono-substituted benzyl groups at the same position displayed substantially reduced FGFR4 potency (IC₅₀ typically >100 nM) and diminished selectivity [1][2]. The 2,6-difluoro-3,5-dimethoxy substitution pattern engages a poorly conserved cysteine residue (Cys552) in the middle-hinge region of the FGFR4 kinase domain, an interaction that is structurally inaccessible with smaller or less electron-rich benzyl substituents [2][3].

FGFR4 selectivity kinase inhibitor design 2-aminopyrimidine SAR

Differentiation from 2,6-Dichloro Analog: Fluorine-Specific Enhancement of FGFR4 Binding Affinity

Comparative analysis of the 2,6-difluoro-3,5-dimethoxybenzyl (target compound scaffold) versus the 2,6-dichloro-3,5-dimethoxybenzyl analog (CAS 1453211-58-9) reveals that the fluorine substituents provide superior FGFR4 binding characteristics [1]. In the 2-aminopyrimidine FGFR4 inhibitor series, the difluoro-substituted compound 2n exhibited an FGFR4 Kd of 3.3 nM and IC₅₀ of 2.6 nM, with complete FGFR1/2/3 sparing [2]. While direct IC₅₀ data for the corresponding dichloro analog are not available in the same publication, the review by Leblanc et al. demonstrates that the interaction of the 2,6-difluoro-3,5-dimethoxyphenyl group with Cys552 in FGFR4 is critically dependent on the electronic properties of the halogen substituents—fluorine's strong electron-withdrawing effect enhances the electrophilicity of the adjacent carbon for Cys552 engagement, whereas chlorine's larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine) alters the steric fit within the middle-hinge pocket [1]. Furthermore, SAR analysis in the FGFR4 inhibitor patent WO2016164703A1 confirms that 2,6-difluoro substitution is the optimal pattern for FGFR4 potency, with 2,6-dichloro variants consistently exhibiting 5- to 20-fold higher IC₅₀ values [3].

halogen SAR FGFR4 binding fluorine substitution effects

Validated Intermediate for Clinical-Stage Pan-FGFR Inhibitor ASP5878

The target compound is the documented penultimate intermediate in the synthesis of ASP5878, a pan-FGFR inhibitor with potent activity across all four FGFR isoforms (FGFR1 IC₅₀ = 0.47 nM, FGFR2 IC₅₀ = 0.60 nM, FGFR3 IC₅₀ = 0.74 nM, FGFR4 IC₅₀ = 3.5 nM) [1]. In the published synthesis, 2-chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine is reacted with 2-(4-amino-1H-pyrazol-1-yl)ethanol to directly install the pyrazole-ethanol moiety, yielding ASP5878 [1][2]. ASP5878 demonstrated: (a) potent in vitro FGFR3 enzyme and cell growth inhibitory activity; (b) in vivo FGFR3 autophosphorylation inhibition; (c) no hERG current inhibition up to 10 µM; (d) high oral bioavailability in rats and dogs; (e) favorable CNS safety profile in dogs at single oral doses up to 100 mg/kg [1]. This validation de-risks the target compound as an intermediate: any program using this intermediate benefits from the established synthetic route and the extensive preclinical characterization of the derived final compound [2].

ASP5878 pan-FGFR inhibitor clinical candidate synthesis

Procurement-Driven Application Scenarios for 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine


FGFR4-Selective Inhibitor Lead Optimization Programs

Medicinal chemistry teams developing selective FGFR4 inhibitors for hepatocellular carcinoma (HCC) or breast cancer can use this intermediate as a direct precursor to diverse 2-aminopyrimidine libraries. The pre-installed 2,6-difluoro-3,5-dimethoxybenzyl motif has been independently validated to confer >3,800-fold FGFR4 selectivity over FGFR1/2/3 when paired with appropriate 2-amino substituents, as demonstrated by compound 2n (FGFR4 IC₅₀ = 2.6 nM; FGFR1/2/3 IC₅₀ >10,000 nM) [1]. The 2-chloro handle enables rapid parallel synthesis of focused libraries via SNAr with primary and secondary amines, accelerating SAR exploration without transition-metal catalysis [2].

Scale-Up Synthesis of Clinical Pan-FGFR Inhibitor ASP5878 and Structural Analogs

This compound is the validated penultimate intermediate for ASP5878, a pan-FGFR inhibitor with potent activity (FGFR1–4 IC₅₀ = 0.47–3.5 nM) and favorable preclinical pharmacokinetics (high oral bioavailability, no hERG liability up to 10 µM) [3]. CROs and pharmaceutical development groups procuring this intermediate can directly implement the published synthetic route to ASP5878 without additional route scouting, reducing process chemistry timelines. The established scalability of the SNAr amination step (DMF, K₂CO₃, 80 °C) supports gram-to-kilogram production [2][3].

Kinase Selectivity Profiling and Chemical Biology Tool Compound Generation

The 2,6-difluoro-3,5-dimethoxybenzyl fragment engages the poorly conserved Cys552 residue in the FGFR4 middle-hinge region, a structural feature absent in FGFR1/2/3 [4]. This unique interaction mechanism makes the target compound-derived 2-aminopyrimidines valuable as chemical biology probes for dissecting FGFR4-specific signaling pathways. Academic and industry groups can use this intermediate to generate tool compounds that discriminate FGFR4 from other FGFR family members, enabling target validation studies in FGF19-driven HCC models [1][4].

Comparative SAR Studies: Difluoro vs. Dichloro Benzyl Fragment Optimization

For structure-based drug design teams investigating the optimal halogen substitution pattern on the 3,5-dimethoxybenzyl ring, this intermediate provides the difluoro reference point for direct comparison with the commercially available 2,6-dichloro analog (CAS 1453211-58-9). Patent SAR data indicate that the difluoro substitution yields 5- to 20-fold superior FGFR4 potency relative to dichloro, driven by optimized steric and electronic complementarity with the Cys552-containing middle-hinge pocket [2][4]. Parallel procurement of both intermediates enables systematic halogen scanning without custom synthesis.

Quote Request

Request a Quote for 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.